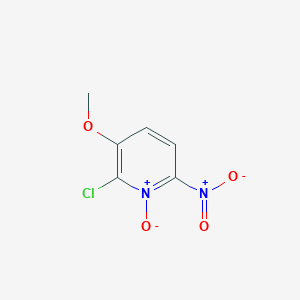
2-Chloro-3-methoxy-6-nitropyridine1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methoxy-6-nitropyridine1-oxide is a chemical compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, characterized by the presence of chloro, methoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-6-nitropyridine1-oxide typically involves the nitration of 2-Chloro-3-methoxypyridine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-3-methoxy-6-nitropyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-Chloro-3-methoxy-6-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-Chloro-3-methoxy-6-nitropyridine1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-3-methoxy-6-nitropyridine1-oxide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 3-Methyl-4-nitropyridine N-oxide
- 4-Hydroxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
Uniqueness
2-Chloro-3-methoxy-6-nitropyridine1-oxide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.
特性
分子式 |
C6H5ClN2O4 |
|---|---|
分子量 |
204.57 g/mol |
IUPAC名 |
2-chloro-3-methoxy-6-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-4-2-3-5(9(11)12)8(10)6(4)7/h2-3H,1H3 |
InChIキー |
YMTNZVANPPKFMM-UHFFFAOYSA-N |
正規SMILES |
COC1=C([N+](=C(C=C1)[N+](=O)[O-])[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


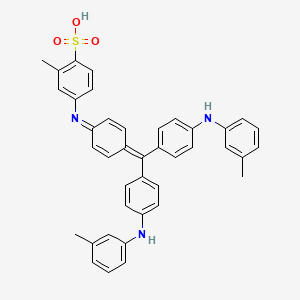


![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
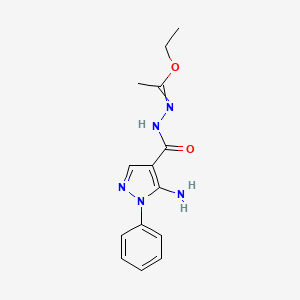
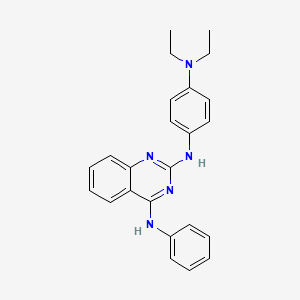
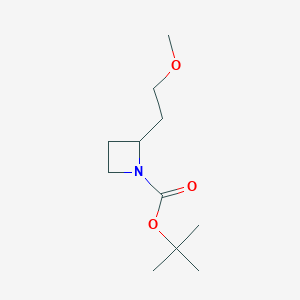
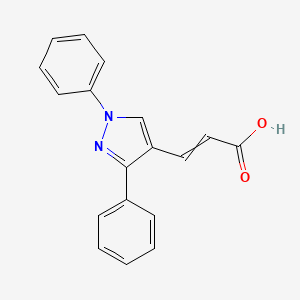
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)
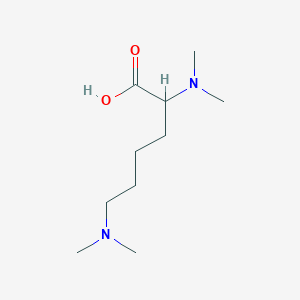

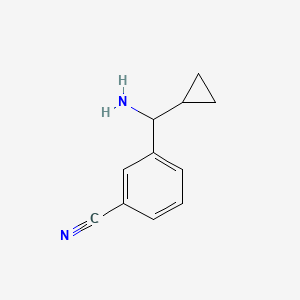
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
